Introduction: The Quinoline-3-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery
Introduction: The Quinoline-3-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to 4-amino-6-methoxyquinoline-3-carboxylic acid (CAS 908350-29-8)
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] First isolated from coal tar in 1834, this nitrogen-containing heterocycle is a prominent feature in numerous natural products, particularly alkaloids, and has been extensively utilized in the synthesis of compounds with a broad spectrum of therapeutic effects.[2] Within this class, derivatives of 4-aminoquinoline have garnered significant attention for their potent biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[1][3]
The addition of a carboxylic acid moiety at the 3-position further enhances the therapeutic potential of the quinoline scaffold. This functional group can act as a critical pharmacophore, engaging in key hydrogen bonding and electrostatic interactions with biological targets.[4] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 4-amino group is a particularly important substituent, often associated with the accumulation of these compounds in acidic cellular compartments, which can be advantageous for targeting certain diseases.[1] Furthermore, the methoxy group at the 6-position can influence the molecule's metabolic stability and electronic properties.
This technical guide provides a comprehensive overview of 4-amino-6-methoxyquinoline-3-carboxylic acid, a molecule that combines these key structural features. While the CAS number 908350-29-8 is registered for its ethyl ester precursor, this guide will focus on the core carboxylic acid, detailing its physicochemical properties, a robust synthetic route, and its potential applications in research and drug development, grounded in the established activities of closely related analogues.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of 4-amino-6-methoxyquinoline-3-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 908350-29-8 (for ethyl ester) | [5] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Calculated |
| Molecular Weight | 218.21 g/mol | Calculated |
| Appearance | Off-white to white solid (predicted) | Inferred from[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General chemical principles |
| pKa | Estimated to be in the range of 4-5 for the carboxylic acid and 7-8 for the quinoline nitrogen | General chemical principles |
Synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid
The synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid can be efficiently achieved through a two-step process: the synthesis of the ethyl ester precursor followed by its hydrolysis. This approach allows for the purification of the intermediate ester, ensuring a high-purity final product.
Part 1: Synthesis of Ethyl 4-amino-6-methoxyquinoline-3-carboxylate
A common and effective method for the synthesis of 4-aminoquinolines is through the cyclization of an appropriately substituted aniline followed by a nucleophilic aromatic substitution.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This step typically involves the Gould-Jacobs reaction.
-
Combine 4-methoxyaniline with diethyl (ethoxymethylene)malonate.
-
Heat the mixture, initially at 100-120°C to facilitate the initial condensation and elimination of ethanol.
-
The resulting intermediate is then cyclized at a higher temperature (typically 240-260°C) in a high-boiling point solvent like diphenyl ether. The high temperature is crucial for the thermal cyclization to form the quinoline ring system.
-
Cool the reaction mixture and triturate with a non-polar solvent like hexane to precipitate the product.
-
Filter and wash the solid to obtain ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.
-
-
Step 2: Chlorination to Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.
-
Treat the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC). The use of a reflux condenser is essential to prevent the loss of the volatile reagent.
-
Carefully quench the reaction by pouring it onto ice, which will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate, to precipitate the product.
-
Filter, wash with water, and dry the solid to yield ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.
-
-
Step 3: Amination to Ethyl 4-amino-6-methoxyquinoline-3-carboxylate.
-
Dissolve the chlorinated intermediate in a suitable solvent, such as ethanol or isopropanol, in a sealed pressure vessel.
-
Saturate the solution with ammonia gas or use a solution of ammonia in the alcohol.
-
Heat the mixture to 120-150°C. The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the chloro group with ammonia.[1][3]
-
After cooling, the product will precipitate. Filter the solid, wash with a small amount of cold solvent, and dry to obtain ethyl 4-amino-6-methoxyquinoline-3-carboxylate.
-
Part 2: Hydrolysis to 4-amino-6-methoxyquinoline-3-carboxylic acid
The conversion of the ethyl ester to the desired carboxylic acid is achieved through hydrolysis. Both acidic and basic conditions can be employed, with basic hydrolysis often being cleaner and more efficient for this class of compounds.
Experimental Protocol:
-
Step 1: Saponification of the Ester.
-
Suspend ethyl 4-amino-6-methoxyquinoline-3-carboxylate in an aqueous solution of a strong base, such as 2N sodium hydroxide.
-
Heat the mixture to reflux (approximately 100°C) for 1-2 hours, or until the reaction is complete by TLC. The heating provides the necessary activation energy for the hydrolysis of the ester.
-
During this process, the ethyl ester is converted to the sodium salt of the carboxylic acid, which is soluble in the aqueous medium.
-
-
Step 2: Acidification and Precipitation.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly add a strong acid, such as 2N hydrochloric acid, dropwise with stirring until the pH of the solution is acidic (pH 4-5). This step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Step 3: Isolation and Purification.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield pure 4-amino-6-methoxyquinoline-3-carboxylic acid.
-
Caption: Synthetic workflow for 4-amino-6-methoxyquinoline-3-carboxylic acid.
Potential Applications and Biological Activity
While specific biological data for 4-amino-6-methoxyquinoline-3-carboxylic acid is not extensively reported in the literature, the well-established activities of structurally similar compounds provide a strong basis for predicting its potential applications.
Anticancer Potential
The 4-oxoquinoline (the tautomeric form of 4-hydroxyquinoline) and 4-aminoquinoline scaffolds are present in numerous compounds with demonstrated anticancer activity.[6][7][8] The proposed mechanism of action for many of these compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[6][7][9] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, these molecules prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis.
It is plausible that 4-amino-6-methoxyquinoline-3-carboxylic acid could exhibit similar activity. The planar quinoline ring system is ideal for DNA intercalation, and the carboxylic acid at the 3-position could form key interactions within the enzyme's active site.
Caption: Putative mechanism of anticancer activity via Topoisomerase II inhibition.
Antimicrobial and Antimalarial Activity
The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[2] These compounds are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which ultimately kills the parasite.
Furthermore, various quinoline-3-carboxylic acid derivatives have demonstrated broad-spectrum antibacterial activity.[10][11] They often function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11] The structural similarities of 4-amino-6-methoxyquinoline-3-carboxylic acid to these known antimicrobial agents suggest it could be a promising candidate for further investigation in this area.
Conclusion
4-amino-6-methoxyquinoline-3-carboxylic acid is a molecule of significant interest, embodying a privileged scaffold in medicinal chemistry. Its synthesis is readily achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. Based on the extensive research on related quinoline derivatives, this compound warrants further investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. This guide provides the foundational chemical knowledge to facilitate such research endeavors.
References
- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P
-
Brzozowski, Z., Slawinski, J., Olczak, A., & Gdaniec, M. (2001). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. European Journal of Medicinal Chemistry, 36(11-12), 901-913. (URL: [Link])
-
Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1380795. (URL: [Link])
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Preprints.org. (URL: [Link])
-
Brzozowski, Z., & Slawinski,J. (2002). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. Journal of Heterocyclic Chemistry, 39(4), 739-746. (URL: [Link])
-
Slawinski, J., & Brzozowski, Z. (2001). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 1. European Journal of Medicinal Chemistry, 36(11-12), 901-913. (URL: [Link])
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. (URL: [Link])
-
Saeed, A., Abdou, I., Salem, A., Ghattas, M., Atatreh, N., & AlNeyadi, S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. (URL: [Link])
-
Purohit, P., Mittal, R. K., & Khatana, K. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. (URL: [Link])
-
Abulkhair, H. S., El-Gamal, K. M., & Abdel-Gawad, S. M. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 589-599. (URL: [Link])
-
de Oliveira, R. B., de Castro, A. A., de Souza, A. C. C., & de Almeida, M. V. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6513-6527. (URL: [Link])
-
Dash, A., Vaddamanu, G., Karreddula, R., Manubolu, S. S., G. P. K., & Mulakayala, N. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Drug Discovery Technologies, 19(2), 29-45. (URL: [Link])
-
Khan, K. M., Ambreen, N., Karim, A., Saied, S., Amyn, A., Ahmed, A., & Perveen, S. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(1), 205-211. (URL: [Link])
-
Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. (URL: [Link])
-
4-amino-6-methoxyquinoline-3-carboxylic Acid Ethyl Ester - Cas No: 908350-29-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division. Tradeindia. (URL: [Link])
-
Bouone, Y. O., Bouzina, A., Djemel, A., Bardaweel, S. K., Ibrahim-Ouali, M., Bakchiche, B., Benaceur, F., & Aouf, N.-E. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(8), 5143-5154. (URL: [Link])
-
6-Methoxyquinoline-3-carboxylic acid. PubChem. (URL: [Link])
-
Ukrainets, I. V., Sidorenko, L. V., & Gorokhova, O. V. (2007). 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 43(9), 1148-1152. (URL: [Link])
-
Soderberg, T. (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. (URL: [Link])
-
4-Amino-6-Methoxyquinoline-3-Carboxylic Acid Ethyl Ester. Rlavie. (URL: [Link])
-
A process for the preparation of quinoline carboxylic acid derivatives. European Patent Office. (URL: [Link])
-
Musiol, R. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. (URL: [Link])
-
Degefa, G., & Belay, G. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3'-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 9939506. (URL: [Link])
-
Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. (URL: [Link])
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. preprints.org [preprints.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 908350-29-8|4-Amino-6-Methoxyquinoline-3-Carboxylic Acid Ethyl Ester [rlavie.com]
- 6. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
